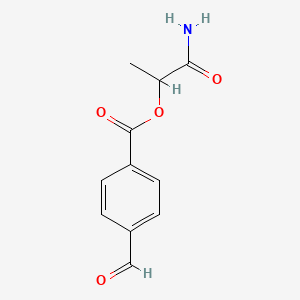
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is a versatile chemical compound used in scientific research. Its unique properties enable various applications, making it valuable for studying molecular interactions and developing innovative materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (1-amino-1-oxopropan-2-yl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 4-formylbenzoic acid derivatives.
Reduction: 4-hydroxymethylbenzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which (1-Amino-1-oxopropan-2-yl) 4-formylbenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.
Comparación Con Compuestos Similares
Similar Compounds
(1-Amino-1-oxopropan-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.
(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate: Contains a nitro group, which alters its reactivity and applications.
(1-Amino-1-oxopropan-2-yl) 4-hydroxybenzoate: Features a hydroxyl group, making it more hydrophilic.
Uniqueness
(1-Amino-1-oxopropan-2-yl) 4-formylbenzoate is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. This uniqueness allows for specific applications in chemical synthesis and biological studies.
Propiedades
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(10(12)14)16-11(15)9-4-2-8(6-13)3-5-9/h2-7H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRAQXCOYGQFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2815123.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)
![4-(benzenesulfonyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2815126.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2815127.png)
![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)
![1-(4-fluorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2815136.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2815140.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)
![tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate](/img/structure/B2815142.png)
